Cas no 1564504-75-1 (4-azido-2-bromo-1-fluorobenzene)

4-azido-2-bromo-1-fluorobenzene 化学的及び物理的性質
名前と識別子
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- 4-azido-2-bromo-1-fluorobenzene
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- MDL: MFCD31420867
- インチ: 1S/C6H3BrFN3/c7-5-3-4(10-11-9)1-2-6(5)8/h1-3H
- InChIKey: QINUABSPOUCRCL-UHFFFAOYSA-N
- ほほえんだ: N(C1C=CC(F)=C(Br)C=1)=[N+]=[N-]
4-azido-2-bromo-1-fluorobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-285939-1.0g |
4-azido-2-bromo-1-fluorobenzene |
1564504-75-1 | 95.0% | 1.0g |
$770.0 | 2025-03-19 | |
Enamine | EN300-285939-5g |
4-azido-2-bromo-1-fluorobenzene |
1564504-75-1 | 95% | 5g |
$2235.0 | 2023-09-07 | |
Enamine | EN300-285939-0.05g |
4-azido-2-bromo-1-fluorobenzene |
1564504-75-1 | 95.0% | 0.05g |
$179.0 | 2025-03-19 | |
Enamine | EN300-285939-1g |
4-azido-2-bromo-1-fluorobenzene |
1564504-75-1 | 95% | 1g |
$770.0 | 2023-09-07 | |
1PlusChem | 1P01B42T-100mg |
4-azido-2-bromo-1-fluorobenzene |
1564504-75-1 | 95% | 100mg |
$382.00 | 2024-06-20 | |
1PlusChem | 1P01B42T-1g |
4-azido-2-bromo-1-fluorobenzene |
1564504-75-1 | 95% | 1g |
$1014.00 | 2024-06-20 | |
1PlusChem | 1P01B42T-5g |
4-azido-2-bromo-1-fluorobenzene |
1564504-75-1 | 95% | 5g |
$2825.00 | 2024-06-20 | |
1PlusChem | 1P01B42T-500mg |
4-azido-2-bromo-1-fluorobenzene |
1564504-75-1 | 95% | 500mg |
$805.00 | 2024-06-20 | |
Enamine | EN300-285939-5.0g |
4-azido-2-bromo-1-fluorobenzene |
1564504-75-1 | 95.0% | 5.0g |
$2235.0 | 2025-03-19 | |
Enamine | EN300-285939-10.0g |
4-azido-2-bromo-1-fluorobenzene |
1564504-75-1 | 95.0% | 10.0g |
$3315.0 | 2025-03-19 |
4-azido-2-bromo-1-fluorobenzene 関連文献
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
4-azido-2-bromo-1-fluorobenzeneに関する追加情報
4-Azido-2-Bromo-1-Fluorobenzene: A Comprehensive Overview
4-Azido-2-bromo-1-fluorobenzene (CAS No. 1564504-75-1) is a highly functionalized aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by the presence of three distinct substituents on the benzene ring: an azide group (-N3) at the para position, a bromine atom at the meta position, and a fluorine atom at the ortho position. The combination of these substituents makes 4-azido-2-bromo-1-fluorobenzene a versatile building block for various chemical transformations and applications.
The synthesis of 4-azido-2-bromo-1-fluorobenzene typically involves multi-step processes that require precise control over reaction conditions to ensure high yield and purity. Recent advancements in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have enabled more efficient pathways for constructing this compound. For instance, researchers have successfully employed Suzuki-Miyaura coupling reactions to introduce the azide group onto brominated aromatic substrates, leveraging the high reactivity of azide nucleophiles under mild conditions.
One of the most notable applications of 4-azido-2-bromo-1-fluorobenzene is in click chemistry, where the azide group serves as a reactive moiety for 1,3-dipolar cycloaddition reactions with alkynes or alkenes. This reactivity has been exploited in the development of bioconjugation strategies, allowing for the construction of complex molecules with tailored functionalities. Recent studies have demonstrated the utility of this compound in synthesizing fluorescent probes for imaging applications, where its aromatic framework provides stability and emissive properties.
In addition to its role in organic synthesis, 4-azido-2-bromo-1-fluorobenzene has shown promise in pharmacological research. The bromine and fluorine substituents contribute to its lipophilicity and electronic properties, making it an attractive candidate for drug design. For example, derivatives of this compound have been investigated as potential inhibitors of kinase enzymes, which are key targets in cancer therapy. The azide group also facilitates bioisosteric replacements, enabling researchers to explore diverse chemical spaces while maintaining biological activity.
The unique electronic properties of 4-azido-2-bromo-1-fluorobenzene also make it a valuable component in materials science. Its ability to undergo metal-mediated coupling reactions has been harnessed in the synthesis of conjugated polymers for optoelectronic devices. Recent reports highlight its use as a building block for constructing π-conjugated systems with enhanced charge transport properties, which are critical for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
From a sustainability perspective, researchers have explored greener synthetic routes for 4-Azido-2-bromo-1-fluorobenzene, focusing on reducing waste generation and energy consumption. For instance, microwave-assisted synthesis protocols have been developed to accelerate reaction rates while minimizing solvent usage. These advancements align with global efforts to promote environmentally friendly chemical practices.
In conclusion, 4-Azido-2-bromo-1-fluorobenzene stands out as a multifaceted compound with significant potential across various scientific domains. Its reactivity, structural diversity, and compatibility with modern synthetic methodologies position it as an essential tool for advancing chemical innovation. As research continues to uncover new applications and optimized synthesis routes, this compound will undoubtedly play an increasingly important role in both academic and industrial settings.
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